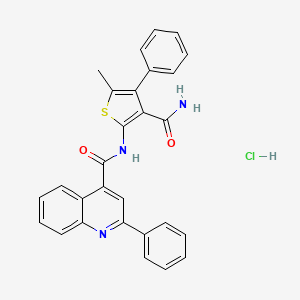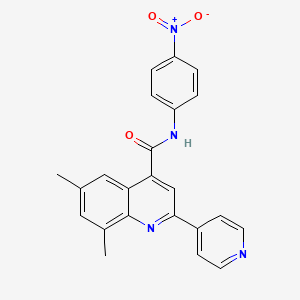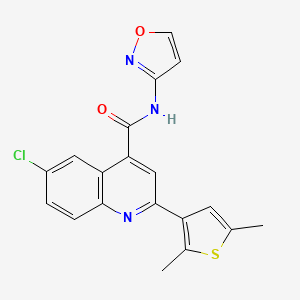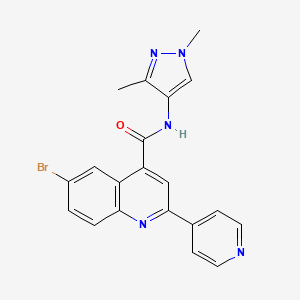
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
描述
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolinecarboxamide core, a thienyl group, and an aminocarbonyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the quinolinecarboxamide core through a series of condensation reactions, followed by the introduction of the thienyl and aminocarbonyl groups via nucleophilic substitution and amide formation reactions. The reaction conditions often require the use of catalysts, such as palladium or tin compounds, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinolinecarboxamides, each with distinct chemical and physical properties.
科学研究应用
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
Similar Compounds
- N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide
- N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide acetate
- N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-phenyl-4-quinolinecarboxamide sulfate
Uniqueness
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride stands out due to its specific hydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. This unique property makes it particularly valuable in pharmaceutical formulations and industrial applications.
属性
IUPAC Name |
N-(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2S.ClH/c1-17-24(19-12-6-3-7-13-19)25(26(29)32)28(34-17)31-27(33)21-16-23(18-10-4-2-5-11-18)30-22-15-9-8-14-20(21)22;/h2-16H,1H3,(H2,29,32)(H,31,33);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDQGRDCLNSTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)N)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-CHLORO-3-METHYL-2-(4-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B4161223.png)
![6-chloro-2-(2,5-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4161236.png)
![6-chloro-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B4161238.png)
![6-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161246.png)
![1-{4-[(2-methyl-4-phenylpiperazin-1-yl)methyl]phenyl}ethanone](/img/structure/B4161253.png)

![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161273.png)
![[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl][4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4161280.png)
![6-bromo-2-(4-ethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4161283.png)

![2-(4-bromophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4161298.png)
![6-bromo-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161305.png)


